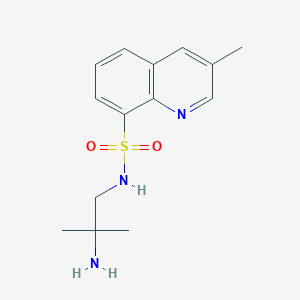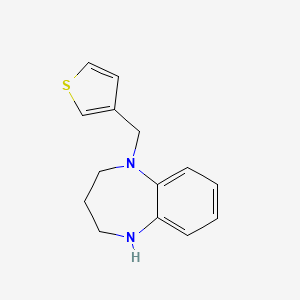
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a piperidine derivative that has been shown to have a variety of effects on the body, including acting as a selective blocker of the transient receptor potential vanilloid 1 (TRPV1) ion channel. In
作用機序
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine involves its selective binding to the TRPV1 ion channel. This binding prevents the ion channel from opening in response to stimuli, such as heat or capsaicin. As a result, the perception of pain and temperature is reduced. 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has also been shown to have effects on other ion channels and receptors, such as the GABA-A receptor.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has a variety of biochemical and physiological effects on the body. As a selective blocker of the TRPV1 ion channel, it can reduce the perception of pain and temperature. It has also been shown to have anxiolytic and antidepressant effects, possibly through its effects on the GABA-A receptor. 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has been shown to have a relatively short half-life in the body, with a rapid onset of action and a relatively short duration of action.
実験室実験の利点と制限
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has several advantages for use in lab experiments. It is a selective blocker of the TRPV1 ion channel, which allows for specific targeting of this ion channel. It has also been shown to have a relatively short half-life, which allows for rapid onset and offset of its effects. However, 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has some limitations as well. It has been shown to have off-target effects on other ion channels and receptors, which can complicate interpretation of results. Its short half-life can also make it difficult to maintain consistent levels of the compound in the body over time.
将来の方向性
There are several future directions for 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine research. One area of interest is the development of more selective TRPV1 ion channel blockers. 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has been shown to have off-target effects on other ion channels and receptors, and more selective compounds could help to reduce these effects. Another area of interest is the development of longer-acting compounds that can maintain consistent levels in the body over time. Additionally, further research is needed to explore the potential applications of 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine in the treatment of anxiety and depression.
合成法
The synthesis of 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine involves the reaction of 1-(3-chloro-4-fluorophenyl)sulfonyl-2-methylpiperidine with 4-aminobutyric acid. The reaction is typically carried out in the presence of a catalyst, such as palladium on carbon, and under high pressure and temperature conditions. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学的研究の応用
1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has been studied extensively for its potential use in scientific research. One of its primary applications is as a selective blocker of the TRPV1 ion channel. This ion channel is involved in the perception of pain and temperature, and blocking it can be useful in the treatment of chronic pain conditions. 1-(3-Chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine has also been shown to have potential applications in the treatment of other conditions, such as anxiety and depression.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-2-methylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2O2S/c1-8-6-9(15)4-5-16(8)19(17,18)10-2-3-12(14)11(13)7-10/h2-3,7-9H,4-6,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTVNAZTGBJFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid](/img/structure/B6646394.png)
![2-Bromo-5-[(4-fluorobenzoyl)amino]benzoic acid](/img/structure/B6646397.png)





![2-[(2-Amino-1-cyclohexylethyl)amino]-5-fluorobenzonitrile](/img/structure/B6646452.png)
![4-[(1-amino-2,3-dimethylbutan-2-yl)sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B6646465.png)

![1-N-[(4-fluoro-3-methylphenyl)methyl]-1-N,4-dimethylpentane-1,3-diamine](/img/structure/B6646491.png)


